molecular formula C16H18N2OS B7587133 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B7587133
M. Wt: 286.4 g/mol
InChI Key: VRRNSOVXOAVHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CTAP, is a small molecule antagonist of the μ-opioid receptor. It has been extensively studied for its potential use in treating opioid addiction and pain management.

Mechanism of Action

2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide works by binding to the μ-opioid receptor and blocking the effects of opioids. It does not activate the receptor itself, but instead acts as an antagonist. This mechanism of action is similar to other opioid antagonists such as naloxone and naltrexone.
Biochemical and Physiological Effects
2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce opioid self-administration in animal models, suggesting that it could be used to prevent relapse in opioid addicts. 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has also been shown to have analgesic effects in animal models, suggesting that it could be used as a non-opioid pain medication. Additionally, 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been shown to have anti-inflammatory effects, suggesting that it could be used to treat inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is its specificity for the μ-opioid receptor. This allows for more precise targeting of the receptor, reducing the risk of off-target effects. However, one limitation of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is its relatively short half-life, which can make dosing and administration more difficult.

Future Directions

There are several future directions for research on 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide. One area of interest is its potential use in treating opioid addiction and pain management in humans. Clinical trials are needed to determine the safety and efficacy of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide in humans. Another area of interest is its potential use in treating inflammatory conditions. Further research is needed to determine the mechanisms underlying 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide's anti-inflammatory effects and to determine its potential use in treating inflammatory conditions. Finally, there is potential for the development of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide derivatives with improved pharmacokinetic properties and increased potency.

Synthesis Methods

The synthesis of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves a series of chemical reactions starting with the reaction of cyclopropylamine with 3-bromothiophene-2-carboxylic acid. The resulting intermediate is then reacted with aniline to form the final product. The synthesis of 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been optimized to yield a high purity product suitable for use in research.

Scientific Research Applications

2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to block the effects of opioids in animal models, suggesting that it could be used to prevent relapse in opioid addicts. 2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has also been shown to have analgesic effects in animal models, suggesting that it could be used as a non-opioid pain medication.

properties

IUPAC Name

2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(10-17-14-4-2-1-3-5-14)18(15-6-7-15)11-13-8-9-20-12-13/h1-5,8-9,12,15,17H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRNSOVXOAVHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

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